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molecular formula C9H13NO B8647017 4-methoxy-N,3-dimethylaniline

4-methoxy-N,3-dimethylaniline

Cat. No. B8647017
M. Wt: 151.21 g/mol
InChI Key: UHJGLJYAQURFLE-UHFFFAOYSA-N
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Patent
US04997840

Procedure details

4-Methoxy-3-methyl-N-methylaniline (30.2 g) is added dropwise to a stirred solution of boron trichloride (26 g) in toluene (100 ml) cooled to 0 to 5°. Chloroacetonitrile (19.9 g) and then titanium tetrachloride (26.8 ml) are added and the mixture is heated under reflux for 6 hours. After cooling to ambient temperature, hydrochloric acid (2M, 500 ml) is added and the mixture then heated to 80° for 30 minutes. The mixture is cooled to ambient temperature, sodium hydroxide (2M) is added to pH 3 and the mixture then extracted with dichloromethane (3×300 ml). The combined extracts are washed with water (100 ml) and dried over magnesium sulphate. The solvent is removed by distillation and the residue purified to give the novel compound 2-chloro-5'-methoxy-4'-methyl-2'-(methylamino)acetophenone.
Quantity
30.2 g
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
19.9 g
Type
reactant
Reaction Step Two
Quantity
26.8 mL
Type
catalyst
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([NH:7][CH3:8])=[CH:5][C:4]=1[CH3:11].B(Cl)(Cl)Cl.[Cl:16][CH2:17][C:18]#N.Cl.[OH-:21].[Na+]>C1(C)C=CC=CC=1.[Ti](Cl)(Cl)(Cl)Cl>[Cl:16][CH2:17][C:18]([C:9]1[CH:10]=[C:3]([O:2][CH3:1])[C:4]([CH3:11])=[CH:5][C:6]=1[NH:7][CH3:8])=[O:21] |f:4.5|

Inputs

Step One
Name
Quantity
30.2 g
Type
reactant
Smiles
COC1=C(C=C(NC)C=C1)C
Name
Quantity
26 g
Type
reactant
Smiles
B(Cl)(Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
19.9 g
Type
reactant
Smiles
ClCC#N
Name
Quantity
26.8 mL
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0 to 5°
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture then heated to 80° for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
the mixture then extracted with dichloromethane (3×300 ml)
WASH
Type
WASH
Details
The combined extracts are washed with water (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
The solvent is removed by distillation
CUSTOM
Type
CUSTOM
Details
the residue purified

Outcomes

Product
Name
Type
product
Smiles
ClCC(=O)C1=C(C=C(C(=C1)OC)C)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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